6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
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Biological Activity
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS Number: 54197-66-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinolinone core structure, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. Its molecular formula is , and it possesses a hydroxyl group that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₉N₁O₁ |
Molecular Weight | 159.17 g/mol |
CAS Number | 54197-66-9 |
Physical State | Powder |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Properties
The compound has also been shown to possess antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.
Cholinesterase Inhibition
A notable aspect of the biological activity of this compound is its potential as an acetylcholinesterase inhibitor. This mechanism is valuable in the treatment of Alzheimer's disease, as it may help increase acetylcholine levels in the brain, thereby improving cognitive function. In comparative studies, it has been found to exhibit competitive inhibition against acetylcholinesterase with an IC50 value indicating moderate potency .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cholinesterase Inhibition Study : A study reported the synthesis and evaluation of various quinolinone derivatives for their cholinesterase inhibitory activity. Among these, this compound showed promising results with an IC50 value suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial efficacy of this compound against several pathogens, demonstrating its potential as a lead compound for developing new antibiotics .
- Antioxidant Activity Assessment : A study evaluated the antioxidant properties using various assays (DPPH, ABTS) and found that this compound exhibited significant radical scavenging activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound interacts with active sites of enzymes like acetylcholinesterase through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Free Radical Scavenging : Its hydroxyl group plays a critical role in neutralizing free radicals by donating electrons.
Properties
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSGXJWQVBHGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202548 | |
Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54197-66-9 | |
Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54197-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054197669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C5NDT39OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis routes for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone?
A1: Two main synthetic routes for this compound are highlighted in the research:
- One-pot synthesis using ionic liquid: This method utilizes [bmim]Cl-AlCl3 ionic liquid as both a catalyst and solvent. The reaction starts with 4-methoxyaniline and acryloyl chloride, forming N-(4-Methoxyphenyl) acrylamide through acylation. Subsequently, intramolecular Friedel-Crafts alkylation and demethylation occur, yielding this compound with a high yield (89.6%). [] This method is advantageous due to its high yield and the recyclability of the ionic liquid.
- Two-step synthesis: This approach utilizes p-methoxyaniline and 3-Chloropropionyl chloride as starting materials. While the specific steps and intermediates are not detailed in the abstract, the overall yield is reported to be 80%. []
Q2: What are the advantages of using [bmim]Cl-AlCl3 ionic liquid in the synthesis of this compound?
A2: The research highlights several benefits of employing [bmim]Cl-AlCl3 ionic liquid:
- Dual role: The ionic liquid functions both as a catalyst and a solvent, simplifying the reaction setup. []
- High yield: The one-pot synthesis using [bmim]Cl-AlCl3 achieves a high yield of 89.6% for this compound. []
- Recyclability: The ionic liquid can be recycled and reused multiple times without significant loss of catalytic activity, making the process more sustainable. []
Q3: How are the synthesized 3,4-dihydro-2(1H)quinolinone derivatives characterized?
A3: The research mentions various analytical techniques used for the characterization of 3,4-dihydro-2(1H)quinolinone derivatives:
- Mass Spectrometry (MS): This technique provides information about the molecular weight of the compounds. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is specifically mentioned, which helps determine the structure and purity of the compounds by analyzing the hydrogen atoms' environment within the molecule. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds. []
- Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound, confirming its purity and elemental composition. []
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